2-(2-Methyl-thiazol-4-ylethynyl)-pyridine
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Overview
Description
2-(2-Methyl-thiazol-4-ylethynyl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-thiazol-4-ylethynyl)-pyridine typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the Sonogashira coupling reaction, where 2-bromo-pyridine is reacted with 2-methyl-thiazole-4-yl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-thiazol-4-ylethynyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced thiazole-pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-thiazol-4-ylethynyl)-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-thiazol-4-ylethynyl)-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-thiazol-4-ylethynyl)-3H-pyridin-2-one
- 3-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester
Uniqueness
2-(2-Methyl-thiazol-4-ylethynyl)-pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel derivatives with enhanced properties .
Properties
Molecular Formula |
C11H8N2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-methyl-4-(2-pyridin-2-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)6-5-10-4-2-3-7-12-10/h2-4,7-8H,1H3 |
InChI Key |
BQDSXKBRSCMFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
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